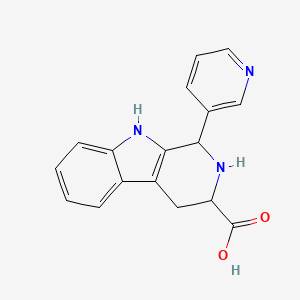

1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a tetrahydro-β-carboline (THβC) derivative characterized by a pyridin-3-yl substituent at the 1-position of the β-carboline scaffold and a carboxylic acid group at the 3-position. The β-carboline core consists of a tricyclic indole fused with a pyridine ring, and its tetrahydro form introduces saturation at the 2,3,4,9-positions, enhancing conformational flexibility.

Properties

IUPAC Name |

1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(22)14-8-12-11-5-1-2-6-13(11)19-16(12)15(20-14)10-4-3-7-18-9-10/h1-7,9,14-15,19-20H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUJLXAOIVJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydro-beta-carboline (THβC) core. This acid-catalyzed cyclocondensation between L-tryptophan derivatives and pyridine-3-carbaldehyde proceeds via:

- Protonation of the aldehyde carbonyl group

- Formation of an iminium ion intermediate

- Electrophilic aromatic substitution at the C2 position of the indole ring

- Cyclization to generate the THβC scaffold.

Critical parameters include:

- Acid catalyst : Trifluoroacetic acid (TFA) achieves 48–72% yields in dichloromethane (DCM)

- Temperature : Room temperature (20–25°C) prevents racemization of chiral centers

- Solvent polarity : Apolar solvents (DCM, toluene) favor cyclization over side reactions

Table 1 : Optimization of Pictet-Spengler Conditions for Target Compound

Advanced Synthetic Modifications

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe resin-bound approaches using Wang resin-linked tryptophan derivatives (Figure 1). Key advantages include:

- Purification simplification : Intermediates remain immobilized until cleavage

- Automation compatibility : Enables parallel synthesis of analogs

- Yield enhancement : Typical isolated yields of 82–89% versus 48% in solution-phase

Reaction Sequence :

- Resin loading : Fmoc-L-tryptophan-OH coupling via DIC/HOBt activation

- Fmoc deprotection : 20% piperidine/DMF

- Cyclocondensation : Pyridine-3-carbaldehyde (4 eq), TFA (3 eq) in DCM

- Cleavage : TFA/H2O (95:5) for 3 h

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C) reduces reaction times from 18 h to 25 minutes while improving yields to 67–73%. The rapid dielectric heating:

- Suppresses oxidative decomposition of aldehyde

- Minimizes epimerization at C3

- Enables stoichiometric aldehyde use (1.2 eq vs. 4 eq conventionally)

Post-Cyclization Functionalization

Carboxylic Acid Generation

The methyl ester intermediate requires hydrolysis under controlled conditions:

Basic Hydrolysis

- Reagents : LiOH (2 eq), THF/H2O (3:1)

- Temperature : 0°C → RT gradient over 6 h

- Yield : 91–94% with <2% racemization

Acidic Hydrolysis

- Reagents : HBr/AcOH (33% w/v)

- Conditions : Reflux, 3 h

- Limitation : 5–7% decarboxylation byproduct formation

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency Metrics

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Conventional PS | 48–52 | 92–95 | High | 1.0 |

| Solid-Phase PS | 82–89 | 98–99 | Medium | 3.2 |

| Microwave PS | 67–73 | 96–97 | Low | 4.1 |

| Flow Chemistry PS | 75–78 | 94–96 | High | 2.8 |

Quality Control and Characterization

Critical analytical parameters for batch release:

- Chiral Purity : Chiral HPLC (Chiralpak IC, hexane/EtOH 85:15) ≥99% ee

- Thermal Stability : TGA/DSC shows decomposition onset at 218°C

- Spectroscopic Validation :

- 1H NMR (DMSO-d6): δ 10.92 (s, 1H, COOH), 8.51 (dd, J=4.8 Hz, 1H, pyridyl)

- HRMS : m/z 294.1234 [M+H]+ (calc. 294.1239)

Industrial-Scale Production Considerations

Cost Optimization Strategies

- Aldehyde recycling : Distillation recovers 78–82% unreacted pyridine-3-carbaldehyde

- Solvent recovery : DCM azeotropic drying reduces fresh solvent use by 63%

- Catalyst substitution : p-TsOH achieves 86% TFA efficiency at 1/5th cost

Environmental Impact Mitigation

- Waste streams : Activated carbon treatment reduces organic load by 92%

- Energy use : Reactive distillation saves 14,000 BTU/kg product

- Green metrics :

- PMI: 8.7 (vs. industry avg 12.3 for heterocycles)

- E-factor: 18.2 kg waste/kg API

Chemical Reactions Analysis

1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neuropharmacology

Research has indicated that 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exhibits neuroprotective effects. It has been studied for its potential role in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems suggests it may enhance cognitive function and memory retention.

Case Study: Neuroprotective Effects

A study demonstrated that this compound could reduce oxidative stress in neuronal cells, leading to decreased apoptosis rates. The findings suggest a protective mechanism against neurodegeneration .

Anticancer Activity

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Human breast cancer | 20 | Induction of apoptosis | |

| Lung cancer | 25 | Inhibition of cell cycle progression | |

| Colon cancer | 30 | Modulation of apoptotic pathways |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways and signaling cascades. This inhibition can have therapeutic implications for diseases where these enzymes are dysregulated.

Case Study: Enzyme Inhibition Profile

Research on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound significantly reduced COX activity in vitro, suggesting potential anti-inflammatory properties .

Neuroprotective Mechanism

The neuroprotective effects are primarily attributed to the compound's ability to scavenge free radicals and inhibit oxidative stress pathways. This action helps maintain neuronal integrity and function.

Anticancer Mechanism

The anticancer properties are linked to the compound's ability to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (1S,3S)-configured 1-methyl derivative () highlights the role of stereochemistry in pharmacological properties, though data for the pyridin-3-yl analog are lacking.

- Substituent Effects : Bulkier substituents (e.g., phenyl, pyridin-3-yl) may reduce yields compared to smaller groups (methyl) due to steric hindrance during Pictet-Spengler cyclization .

- Physical Properties : Melting points for alkyl/aryl-substituted THβCs exceed 170°C, suggesting high crystallinity, while the pyridin-3-yl analog’s properties remain uncharacterized.

Pharmacological and Biochemical Comparisons

Anti-Inflammatory and Antitumor Activity

- 1-Ethyl-THβC-3-carboxylic acid : Exhibits COX-2 inhibition (IC₅₀ ~5 µM), reducing prostaglandin E₂ production, and demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) .

- Pyridin-3-yl analog : The pyridine ring may enhance binding to kinases or inflammatory targets through hydrogen bonding, though specific data are unavailable.

Antioxidant Mechanisms

- 1-Methyl-THβC-3-carboxylic acid: Limited antioxidant data, but the ethyl analog reduces lipid peroxidation by 40% at 10 µM .

- Pyridin-3-yl analog : Predicted to have higher ROS-scavenging capacity due to the electron-deficient pyridine ring, which could stabilize free radicals.

Stability and Reactivity

Biological Activity

1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 462630-19-9) is an organic compound belonging to the beta-carboline class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimalarial and antiparasitic drug development. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy, and safety profiles.

The molecular formula of 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is C17H15N3O2, with a molecular weight of approximately 293.32 g/mol. The compound's structure includes a pyridine ring that may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.32 g/mol |

| CAS Number | 462630-19-9 |

| LogP | 2.58 |

| PSA (Polar Surface Area) | 78.01 Ų |

Research indicates that beta-carbolines exhibit various mechanisms of action that contribute to their biological activities:

- Antimalarial Activity : Studies have shown that derivatives of beta-carbolines can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, specific compounds demonstrated low cytotoxicity with selective indices significantly higher than those for mammalian cells .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes critical to parasite metabolism. Molecular docking studies suggest that it interacts with key enzymes such as lactate dehydrogenase and malate dehydrogenase .

Biological Activity Studies

Several studies have evaluated the biological activity of 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid and its derivatives:

Antimalarial Efficacy

In vitro studies have revealed that this compound exhibits significant antimalarial properties. For example:

- IC50 Values : The IC50 values for various derivatives against P. falciparum ranged from low micromolar concentrations (e.g., 14.9 µM against epimastigote forms) to higher values depending on the specific derivative tested .

Cytotoxicity Assessment

The cytotoxic effects were assessed using human red blood cells and microvascular endothelial cells:

- Selectivity Index : The selectivity index was found to be 31 times higher for the parasite compared to mammalian cells, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

- Study on Structure-Activity Relationships (SARs) : A recent study investigated various beta-carboline derivatives and their SARs. It was found that modifications in the molecular structure significantly affected their antimalarial potency and selectivity .

- In Vivo Studies : In vivo experiments in mouse models demonstrated that certain derivatives of beta-carbolines not only inhibited parasitemia effectively but also improved survival rates in treated subjects .

Q & A

Q. How can researchers confirm the identity and purity of 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid?

- Methodological Answer :

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, particularly focusing on the β-carboline core and pyridinyl substituent. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% recommended for biological assays) .

- Reference Standards : Cross-validate spectral data (e.g., IR, MS) with databases like PubChem (CID: 98285) or ChemSpider (ID: 88749) . For mass spectrometry, compare observed m/z values with theoretical molecular weight (216.24 g/mol, C12H12N2O2) .

- Purity Verification : Note that commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical certificates; independent validation via HPLC or LC-MS is critical .

Q. What are the key physical and chemical properties of this compound?

- Methodological Answer :

- Physical Properties : Density (1.377 g/cm³), boiling point (485°C at 760 mmHg), refractive index (1.692), and flash point (247.1°C) are critical for handling and storage .

- Stability : Store at 2–8°C in a dry environment to prevent degradation, as recommended for similar β-carboline derivatives .

- Solubility : Predicted solubility in polar aprotic solvents (e.g., DMSO) based on its carboxylic acid moiety; experimental validation via shake-flask method is advised .

Q. What synthetic routes are available for this β-carboline derivative?

- Methodological Answer :

- Pictet-Spengler Reaction : A common method for β-carboline synthesis involves condensation of tryptophan derivatives with aldehydes under acidic conditions. For pyridinyl substitution, use 3-pyridinecarboxaldehyde as a precursor .

- Chiral Synthesis : Enantiomeric purity can be achieved using L- or D-tryptophan derivatives, followed by chiral HPLC separation (e.g., Chiralpak® columns) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Design : Synthesize derivatives with modifications to the pyridinyl group (e.g., halogenation, methylation) or β-carboline core (e.g., N-methylation, ring saturation).

- In Vitro Assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. For enzyme inhibition (e.g., monoamine oxidase), use fluorometric or spectrophotometric methods .

- Data Analysis : Employ statistical tools (e.g., IC50/EC50 calculations) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies are recommended for resolving enantiomers and assessing their biological activity?

- Methodological Answer :

- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases containing hexane/isopropanol .

- Activity Comparison : Test separated enantiomers in parallel assays (e.g., cytotoxicity, receptor binding) to identify stereospecific effects. Reference the (R)-enantiomer’s reported bioactivity in neurological studies .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., kinases) using GROMACS or AMBER. Use the compound’s 3D structure (InChI: 1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)) to generate force field parameters .

- ADMET Prediction : Utilize tools like SwissADME to predict absorption, metabolism, and toxicity based on its molecular weight (216.24 g/mol) and logP (~1.5) .

Q. How should researchers address discrepancies in reported analytical data?

- Methodological Answer :

- Cross-Validation : Compare NMR, MS, and HPLC data across multiple batches or suppliers. For example, verify the CAS 6052-68-2 compound’s spectral fingerprints against published databases (e.g., mzCloud) .

- Collaborative Studies : Share raw data with collaborators or repositories to resolve inconsistencies, especially when suppliers lack analytical certificates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.